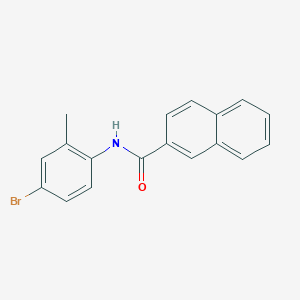

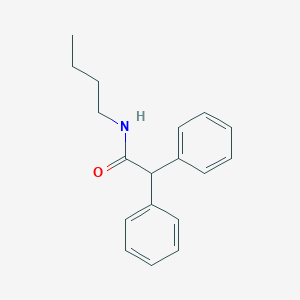

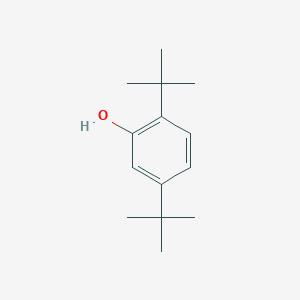

![molecular formula C13H20N4O3 B187738 2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol CAS No. 330177-51-0](/img/structure/B187738.png)

2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol” is a chemical compound that belongs to the class of arylaminoethanols. It has a CAS Number of 330177-51-0 and a molecular weight of 280.33 . The IUPAC name for this compound is 2-[5-(3-methyl-1-piperazinyl)-2-nitroanilino]ethanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N4O3/c1-10-9-16(6-4-14-10)11-2-3-13(17(19)20)12(8-11)15-5-7-18/h2-3,8,10,14-15,18H,4-7,9H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.33 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications

Sulfonylcarbamimidic Azides from Sulfonyl Chlorides

This study discusses the treatment of o-nitrobenzenesulfonyl chloride with aminotetrazole, resulting in sulfonylcarbamimidic azides. These compounds, through further reactions, can yield a variety of products, demonstrating the versatility of nitrophenyl compounds in synthesizing heterocyclic and sulfonamide derivatives (PeetNorton et al., 1987).

Heterocyclization Reactions of Nitrophenyl Oxirane Amino Derivatives

Investigating the reactions of 2-amino-1-(4-nitrophenyl)ethanol with various electrophilic reagents led to the formation of oxazaheterocycles, showcasing the potential of nitrophenyl derivatives in creating complex cyclic structures (Palchikov, 2015).

Solid-Solid Phase Transformation Investigations

The study on solid-solid transformation of a related methyl-nitrophenylamino thiophenecarbonitrile compound sheds light on crystallographic transformations and the factors influencing them, highlighting the importance of physical form in the stability and properties of chemical compounds (Li et al., 2007).

Novel Asymmetric Di-Ni(II) Systems

Research into asymmetric phenol-based dinucleating ligands, including those with piperazine structures, reveals insights into the synthesis and characterization of nickel(II) complexes with potential applications in catalysis and enzymatic mimicry (Ren et al., 2011).

Acentric Materials from Aminopyridines

The co-crystallization of nitrophenol with aminopyridines to produce acentric materials highlights the role of nitrophenyl derivatives in the development of non-linear optical materials and the study of their crystallography and bonding patterns (Draguta et al., 2013).

Synthesis of New Amides in the N-Methylpiperazine Series

A synthesis study focusing on new carboxylic acid amides containing an N-methylpiperazine fragment demonstrates the chemical versatility of nitrophenyl and piperazine derivatives in medicinal chemistry, particularly in the synthesis of potential pharmaceutical compounds (Koroleva et al., 2011).

Safety and Hazards

properties

IUPAC Name |

2-[5-(3-methylpiperazin-1-yl)-2-nitroanilino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-10-9-16(6-4-14-10)11-2-3-13(17(19)20)12(8-11)15-5-7-18/h2-3,8,10,14-15,18H,4-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKATNRNJGJLAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386589 |

Source

|

| Record name | 2-[5-(3-Methylpiperazin-1-yl)-2-nitroanilino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(3-Methylpiperazin-1-yl)-2-nitrophenyl)amino)ethanol | |

CAS RN |

330177-51-0 |

Source

|

| Record name | 2-[5-(3-Methylpiperazin-1-yl)-2-nitroanilino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B187668.png)

![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)

![N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B187671.png)

![2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187673.png)